5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
The compound “5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core with halogen (bromo and iodo) substituents and a phenylsulfonyl group. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring (5-membered ring with one nitrogen atom) and a pyridine ring (6-membered ring with one nitrogen atom). The presence of bromine and iodine atoms would add to the molecular weight of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine and iodine atoms could be replaced via nucleophilic substitution reactions. The sulfonyl group could also undergo various reactions, such as reduction or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might make the compound relatively heavy and possibly increase its boiling point. The presence of the sulfonyl group could increase its polarity .Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which typically target palladium catalysts .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura coupling reactions .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds are used, involve the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Similar compounds used in suzuki–miyaura coupling reactions are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is typically the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling reactions, which use similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJOBJNGUELLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679050 |
Source
|
Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-96-3 |
Source
|
Record name | 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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